molecular formula C19H21Cl2N3O2S B2966269 2-[(2,5-Dichlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864860-21-9

2-[(2,5-Dichlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2966269
CAS RN: 864860-21-9
M. Wt: 426.36
InChI Key: LKILMFFUPYLZEX-UHFFFAOYSA-N
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Description

The compound “2-[(2,5-Dichlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It also contains a thieno ring, which is a sulfur-containing heterocycle .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation and substitution reactions . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyridine ring and sulfur in the thieno ring can contribute to the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the pyridine and thieno rings, as well as the dichlorobenzoyl and carboxamide groups. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors influencing its properties could include its size, shape, functional groups, and the presence of heteroatoms .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has explored the synthesis of novel pyrido and thieno derivatives, showcasing the compound's utility in creating new chemical entities. One study detailed the preparation of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, leading to tetrahydropyridothienopyrimidine derivatives. This synthetic route involves key compounds that could serve as synthons for other complex polyheterocyclic systems, indicating the compound's significance in developing new chemical frameworks with potential applications in various fields, including pharmaceuticals and materials science (Bakhite, Yamada, & Al‐Sehemi, 2005).

Antimicrobial Activity

Another aspect of research has focused on evaluating the antimicrobial properties of related thieno[2,3-b]pyridine derivatives. Compounds synthesized from similar chemical structures were tested for their in vitro antimicrobial activities. These studies highlight the potential of such derivatives in contributing to the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Material Science Applications

Further investigations have delved into the synthesis and characterization of polymers derived from similar complex molecules. Research in this area aims to develop new materials with desirable thermal and solubility properties for applications in electronics, coatings, and advanced materials. For example, the synthesis of polyamides and poly(amide-imide)s from diamines containing ether and nitrile groups has been reported, showcasing the compound's utility in creating high-performance polymers with excellent thermal stability and solubility in polar solvents (Saxena, Rao, Prabhakaran, & Ninan, 2003).

properties

IUPAC Name

2-[(2,5-dichlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O2S/c1-18(2)8-11-13(15(22)25)17(27-14(11)19(3,4)24-18)23-16(26)10-7-9(20)5-6-12(10)21/h5-7,24H,8H2,1-4H3,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKILMFFUPYLZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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